L-[4-13C]sorbose
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Overview
Description
L-[4-13C]sorbose is a ketose belonging to the group of sugars known as monosaccharides . It has a sweetness equivalent to sucrose (table sugar) . The commercial production of vitamin C (ascorbic acid) often begins with sorbose . L-Sorbose is the configuration of the naturally occurring sugar .
Synthesis Analysis
L-Sorbose can be prepared from inexpensive O-benzylglucose . Under conditions employed for a Meerwein-Ponndorf-Verley reduction, the tetra-O-benzyl aldose converts to tetra-O-benzylsorbose. Hydrogenolysis removes the four benzyl groups, leaving sorbose . Overexpression of d-sorbitol dehydrogenase (sldh) by a strong promoter in Gluconobacter oxydans enhances the titer and productivity of L-sorbose synthesis from d-sorbitol .
Molecular Structure Analysis
The molecular formula of L-Sorbose is C6H12O6 . It has a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 5 hydroxyl groups, 2 primary alcohols, and 3 secondary alcohols .
Chemical Reactions Analysis
The acetonation of L-sorbose involves a reaction mechanism that includes a cyclic peracetylated L-sorbose-derived nitrone . This cyclic nitrone undergoes regioselective cycloadditions with alkynes, affording tetra-O-acetyl-isoxazolines .
Physical And Chemical Properties Analysis
L-Sorbose has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C . It has a molar refractivity of 37.4±0.3 cm3, a polar surface area of 118 Å2, and a molar volume of 113.4±3.0 cm3 .
Scientific Research Applications
Chemical Behavior and Reactions : L-sorbose has been studied for its reactions with various chemicals. For instance, it was converted into a mixture of dianhydrides when treated with anhydrous hydrogen fluoride, with the reaction involving L-sorbofuranosyl fluoride as an intermediate (Defaye, Gadelle, & Pedersen, 1986).
Isomerization Studies : Research has shown that titanium-beta zeolites can catalyze the stereospecific isomerization of D-glucose to L-sorbose, indicating potential applications in carbohydrate chemistry (Gounder & Davis, 2013).
Metabolic Studies in Animals : The metabolism of L-sorbose in rats and its interaction with intestinal microflora have been studied, revealing insights into its caloric utilization and metabolic pathways (Würsch, Welsch, & Arnaud, 1979).
Coordination with Metal Ions : L-sorbose has been investigated for its coordination behavior with metal ions like dimethyltin(IV), offering insights into the conformational aspects of sugar hydroxy groups in metal complexation processes (Nagy et al., 1999).
Physico-Chemical Interactions : Studies have explored the physico-chemical characteristics of L-sorbose in the presence of other compounds like L-glycine, contributing to the understanding of molecular interactions in aqueous solutions (Banipal, Kaur, & Banipal, 2015).
Effect on Fungal Growth and Morphology : Research has demonstrated that L-sorbose can influence the growth and morphology of fungi like Aspergillus fumigatus, suggesting potential applications in studying fungal biology (El-Shafei, 1997).
Synthesis Techniques : Advances in the stereoselective synthesis of L-sorbose from D-glucopyranoses have been reported, providing methods for efficient production of this sugar (Ullah et al., 2021).
Role in Cellulase Gene Transcription : L-sorbose has been found to induce cellulase gene transcription in the cellulolytic fungus Trichoderma reesei, revealing its regulatory role in fungal genetics (Nogawa et al., 2001).
Safety And Hazards
Future Directions
L-Sorbose has been found to induce apoptosis in various cancer cells . In mouse xenograft models, L-sorbose inhibits the proliferation of tumors either alone or in combination with other anticancer drugs . These results demonstrate L-sorbose as an attractive therapeutic reagent for cancer treatment .
properties
IUPAC Name |
(3S,4R,5S)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-HPPMGSIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-[4-13C]sorbose |
Citations
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